Cas no 58662-50-3 (5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde)
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
- KB-196922; AC1NCJK5; AG-C-04999; 3-benzyloxy-4-methoxy-2-nitrobenzaldehyde; 5-(benzyloxy)-2-nitro-4-methoxybenzaldehyde; 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde; 5-Benzyloxy-4-methoxy-2-nitro-benzaldehyd; CTK6J5034; 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde; 5-benzyloxy-4-methoxy-2-nitro-benzaldehyde; 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyd; 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE; ZINC03051897;
- 5-benzyloxy-4-methoxy-2-nitro-benzaldehyde
- 4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde
- IQYPIZWLKNLVIO-UHFFFAOYSA-N
- AKOS024341748
- DTXSID60404262
- AS-6405
- CS-0331703
- SCHEMBL10320671
- 58662-50-3
- 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde
- MFCD00666915
- 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde
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- MDL: MFCD00666915
- Inchi: 1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChI Key: IQYPIZWLKNLVIO-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=C(C=O)C(=CC=1OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.07937252g/mol
- Monoisotopic Mass: 287.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.296
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B016613-25mg |
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde |
58662-50-3 | 25mg |
$ 235.00 | 2022-06-07 | ||
| TRC | B016613-50mg |
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde |
58662-50-3 | 50mg |
$ 390.00 | 2022-06-07 | ||
| TRC | B016613-100mg |
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde |
58662-50-3 | 100mg |
$ 620.00 | 2022-06-07 | ||
| abcr | AB475027-1 g |
5-Benzyloxy-4-methoxy-2-nitro-benzaldehyde |
58662-50-3 | 1g |
€351.30 | 2023-07-18 | ||
| A2B Chem LLC | AG67567-1g |
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde |
58662-50-3 | 95%+ | 1g |
$434.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402373-1g |
5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde |
58662-50-3 | 98% | 1g |
¥2016.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402373-5g |
5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde |
58662-50-3 | 98% | 5g |
¥7140.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402373-10g |
5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde |
58662-50-3 | 98% | 10g |
¥12803.00 | 2024-05-07 | |
| abcr | AB475027-5g |
5-Benzyloxy-4-methoxy-2-nitro-benzaldehyde; . |
58662-50-3 | 5g |
€1058.10 | 2025-04-17 | ||
| abcr | AB475027-10g |
5-Benzyloxy-4-methoxy-2-nitro-benzaldehyde; . |
58662-50-3 | 10g |
€1846.50 | 2025-04-17 |
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde Suppliers
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde Related Literature
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1. Solid phase synthesis of a redox delivery system with the aim of targeting peptides into the brainClaudine Patteux,Léna?g Foucout,Pierre Bohn,Georges Dupas,Jér?me Leprince,Marie-Christine Tonon,Bénédicte Dehouck,Francis Marsais,Cyril Papamica?l,Vincent Levacher Org. Biomol. Chem. 2006 4 817
Additional information on 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde (CAS 58662-50-3): A Versatile Intermediate for Pharmaceutical and Organic Synthesis
5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde (CAS 58662-50-3) is a specialized aromatic aldehyde compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This yellow crystalline powder with a molecular formula of C15H13NO5 serves as a crucial building block for various nitrobenzaldehyde derivatives, particularly in the development of novel drug candidates and advanced materials.
The compound's unique structure combines three functional moieties: a benzyloxy group at position 5, a nitro group at position 2, and a methoxy group at position 4 of the benzaldehyde core. This strategic arrangement of substituents makes 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde particularly valuable for multistep organic synthesis, where it can undergo selective transformations at different positions. Researchers frequently search for "nitrobenzaldehyde synthesis methods" and "benzyloxy aromatic aldehydes applications," reflecting the growing interest in this chemical space.
In pharmaceutical applications, this compound serves as a precursor for various biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates interesting electronic properties that influence reactivity patterns. Many medicinal chemistry teams investigate "modified benzaldehyde derivatives for drug discovery" and "nitroaromatic compounds in pharmaceuticals," areas where this chemical plays a significant role. Current research trends show particular interest in its potential for creating targeted kinase inhibitors and antimicrobial agents.
The synthetic utility of 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde extends to material science applications, where it contributes to the development of organic electronic materials and photoactive compounds. Its ability to participate in condensation reactions makes it valuable for creating conjugated systems with tailored optical properties. Laboratory searches for "nitro-substituted benzaldehyde precursors" and "methoxybenzaldehyde derivatives for materials" often lead researchers to this compound.
From a commercial perspective, CAS 58662-50-3 has seen steady demand growth in recent years, particularly from contract research organizations and academic institutions. The global market for specialty benzaldehyde derivatives is projected to expand significantly, driven by increased pharmaceutical R&D and materials innovation. Suppliers frequently field inquiries about "bulk 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde" and "high purity nitroaromatic aldehydes," indicating robust industrial interest.
Handling and storage of 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde require standard laboratory precautions for nitroaromatic compounds. It should be stored in tightly sealed containers away from strong oxidizers and reducing agents at room temperature. The compound exhibits good stability under proper conditions, making it convenient for laboratory use. Safety data sheets typically emphasize standard organic chemical handling procedures rather than special restrictions.
Analytical characterization of this compound typically involves HPLC purity analysis, melting point determination (reported around 98-102°C), and spectroscopic techniques including NMR and IR spectroscopy. The distinctive 1H NMR pattern shows characteristic signals for the aldehyde proton (δ ~10.3 ppm), aromatic protons, and methoxy group (δ ~3.9 ppm), providing clear identification. Quality control specifications often include minimum purity levels (typically ≥97%) and limits for residual solvents.
Recent synthetic methodology developments have enhanced the accessibility of 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde, with improved protocols for its preparation from commercially available starting materials. Modern approaches focus on atom-efficient transformations and greener synthetic routes, aligning with current trends toward sustainable chemistry. These advancements address common search queries like "eco-friendly synthesis of nitrobenzaldehydes" and "improved preparation of substituted benzaldehydes."
The future outlook for CAS 58662-50-3 appears promising, with potential applications emerging in bioconjugation chemistry and catalytic asymmetric synthesis. As pharmaceutical research continues to explore novel chemical space and materials science develops advanced functional materials, the demand for specialized intermediates like 5-(Benzyloxy)-2-nitro-4-methoxybenzaldehyde will likely increase. Ongoing research may uncover additional utilities for this versatile building block in cutting-edge scientific applications.
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